molecular formula C28H29ClN2O4 B11317861 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one CAS No. 1092345-77-1

6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11317861
CAS No.: 1092345-77-1
M. Wt: 493.0 g/mol
InChI Key: AJVPVWNQKGLMPT-UHFFFAOYSA-N
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Description

The compound 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic molecule that features a combination of piperazine, furochromen, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the furochromen ring system and the attachment of the oxopropyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The presence of the oxopropyl group allows for oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its pharmacological properties could be explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The piperazine and chlorophenyl groups suggest potential binding to receptors or enzymes, modulating their activity. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and potential interactions with biological targets, making it a versatile compound for research and development.

Properties

CAS No.

1092345-77-1

Molecular Formula

C28H29ClN2O4

Molecular Weight

493.0 g/mol

IUPAC Name

6-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2,3,5-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C28H29ClN2O4/c1-16-5-6-20(29)13-24(16)30-9-11-31(12-10-30)27(32)8-7-21-18(3)23-14-22-17(2)19(4)34-25(22)15-26(23)35-28(21)33/h5-6,13-15H,7-12H2,1-4H3

InChI Key

AJVPVWNQKGLMPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=C(C4=C(C=C5C(=C4)C(=C(O5)C)C)OC3=O)C

Origin of Product

United States

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